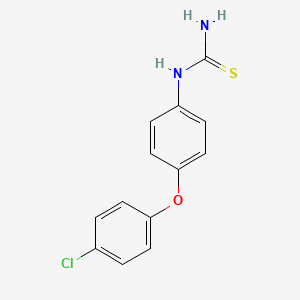
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR
Description
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is a complex organic compound featuring a thione group attached to a phenyl ring substituted with a chlorophenoxy group
Properties
Molecular Formula |
C13H11ClN2OS |
|---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |
InChI Key |
NYPGKAOOMJWNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a phenyl ring, followed by the introduction of an amino group and finally the thione group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR can undergo various chemical reactions including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Amino{[4-(4-bromophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-fluorophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-methylphenoxy)phenyl]amino}methane-1-thione
Uniqueness
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is unique due to the presence of the chlorophenoxy group, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


